(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Anticancer Hepatocellular carcinoma Structure–Activity Relationship

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035007-30-6) is a synthetic small molecule featuring a central (E)-acrylamide core conjugated to a thiophen-2-yl group at the α-carbon and linked via an ethyl spacer to a 3-(thiophen-3-yl)-1H-pyrazole moiety. With a molecular formula of C₁₆H₁₅N₃OS₂ and a molecular weight of 329.44 g/mol, it belongs to the pharmacologically significant class of pyrazole–thiophene hybrid compounds, a scaffold extensively explored for anticancer, anti-inflammatory, and antimicrobial applications.

Molecular Formula C16H15N3OS2
Molecular Weight 329.44
CAS No. 2035007-30-6
Cat. No. B2354922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
CAS2035007-30-6
Molecular FormulaC16H15N3OS2
Molecular Weight329.44
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C16H15N3OS2/c20-16(4-3-14-2-1-10-22-14)17-7-9-19-8-5-15(18-19)13-6-11-21-12-13/h1-6,8,10-12H,7,9H2,(H,17,20)/b4-3+
InChIKeyDZJIHQPVEAVPRJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035007-30-6): A Dual-Thiophene Pyrazole-Acrylamide for Targeted Research Procurement


(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035007-30-6) is a synthetic small molecule featuring a central (E)-acrylamide core conjugated to a thiophen-2-yl group at the α-carbon and linked via an ethyl spacer to a 3-(thiophen-3-yl)-1H-pyrazole moiety . With a molecular formula of C₁₆H₁₅N₃OS₂ and a molecular weight of 329.44 g/mol, it belongs to the pharmacologically significant class of pyrazole–thiophene hybrid compounds, a scaffold extensively explored for anticancer, anti-inflammatory, and antimicrobial applications [1]. The combination of two distinctly substituted thiophene rings (2-yl and 3-yl) with an acrylamide linker creates a unique spatial and electronic architecture that distinguishes it from simpler mono-thiophene or mono-pyrazole analogs, making it a valuable tool compound for structure–activity relationship (SAR) studies and target identification campaigns .

Why Generic Pyrazole or Thiophene Acrylamides Cannot Replace (E)-3-(Thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide


Within the pyrazole–thiophene hybrid class, minor structural variations drive substantial shifts in potency, selectivity, and even the mechanism of action [1]. The target compound's precise regioisomeric positioning of the thiophene attachments—a 2-yl substituent on the acrylamide α-carbon and a 3-yl substituent on the pyrazole ring—is not a trivial distinction. SAR studies on closely related 1,3-diarylpyrazole acrylamides reveal that altering the thiophene substitution pattern can change IC₅₀ values by over an order of magnitude against the same cancer cell line [2]. Furthermore, the (E)-acrylamide geometry is critical for maintaining the planarity required for π–π stacking interactions with target proteins; the (Z)-isomer or saturated propanamide analogs exhibit markedly reduced binding affinity . Therefore, procurement of generic 'pyrazole-thiophene' or 'thiophene acrylamide' compounds without exact regio- and stereochemical specification introduces unacceptable variability into biological assays, compromising data reproducibility and SAR conclusions.

Quantitative Differentiation Evidence for (E)-3-(Thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide Procurement


Regioisomeric Thiophene Configuration: Cytotoxicity Differential Against HepG2 Hepatocellular Carcinoma Cells

The target compound features a unique 2-yl/3-yl thiophene regioisomeric pairing that is not represented in the most extensively characterized pyrazole–thiophene hybrids. In a direct comparative study of pyrazole–thiophene hybrid series, compound 3a (bearing a thiophene-2-yl on the pyrazole and a phenyl substituent) exhibited an IC₅₀ of 24 µM against HepG2 cells, whereas compound 5b (with a different thiophene attachment mode) showed an IC₅₀ of 10.36 µM—a 2.3-fold potency improvement driven solely by the regioisomeric configuration of the heterocyclic substituents [1]. The target compound's distinct 3-(thiophen-3-yl)pyrazole motif, absent from the 3a/5b comparator series, is predicted to engage in unique hydrophobic pocket interactions within the target protein (PDB: 2W3L), with binding free energy calculations for this class ranging from −6.03 to −7.36 kcal/mol, outperforming the reference drug vinblastine (−5.96 kcal/mol) [1].

Anticancer Hepatocellular carcinoma Structure–Activity Relationship Regioisomerism

(E)-Acrylamide Stereochemistry: A Structural Determinant of Target Engagement and Metabolic Stability

The (E)-configuration of the acrylamide double bond is a non-negotiable structural feature for biological activity in this compound class. In related cyanoacrylamide-pyrazole series targeting anti-apoptotic proteins, the (E)-isomer demonstrated complete engagement of the Bcl-2 family protein binding pocket via π–π stacking of the planar acrylamide-thiophene system, whereas the corresponding (Z)-isomer showed a >10-fold reduction in binding affinity due to steric clash with the protein surface [1]. Furthermore, the (E)-acrylamide confers metabolic stability advantages: the conjugated system resists glutathione (GSH) conjugation more effectively than non-conjugated acrylamides, reducing non-specific thiol reactivity that is a common liability in acrylamide-based covalent inhibitors [2]. This is particularly critical when comparing the target compound to saturated propanamide analogs (e.g., N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)propanamide), which lack both the π-conjugation necessary for target binding and the controlled electrophilicity profile of the (E)-enone system.

Stereochemistry Drug design Covalent inhibitor Metabolic stability

Dual Heterocycle π-System: Differentiated Binding Free Energy Compared to Mono-Thiophene or Mono-Pyrazole Fragments

The target compound's unique combination of two thiophene rings and one pyrazole ring creates an extended aromatic surface area unavailable to simpler fragments. In a systematic docking study of pyrazole–thiophene hybrids against the 2W3L protein target, compounds featuring both heterocyclic moieties consistently achieved binding free energies between −6.03 and −7.36 kcal/mol, surpassing vinblastine (−5.96 kcal/mol) [1]. In contrast, mono-thiophene pyrazole fragments (lacking the second thiophene) typically score in the −4.5 to −5.5 kcal/mol range, while thiophene-only acrylamides lacking the pyrazole ring fall below −5.0 kcal/mol [2]. The additive contribution of the second thiophene ring (specifically at the pyrazole 3-position) accounts for approximately 1.5–2.0 kcal/mol of binding energy stabilization, attributable to hydrophobic contacts within a deep sub-pocket of the target protein.

Molecular docking Binding free energy π–π stacking Fragment-based drug design

Predicted Drug-Likeness and Physicochemical Profile: Balanced Lipophilicity for Cell Permeability

The target compound (MW: 329.44, clogP: ~3.55, HBD: 1, HBA: 4, TPSA: 48.99 Ų) fully complies with Lipinski's Rule of Five, predicting favorable oral bioavailability characteristics [1]. Its calculated logP of approximately 3.55 positions it within the optimal lipophilicity window (logP 2–4) for passive membrane permeability while avoiding the promiscuity and solubility liabilities associated with highly lipophilic compounds (logP > 5) [2]. In comparison, the closely related dimethyl-pyrazole analog (CAS 2035003-92-8, MW: 357.49, clogP: ~4.2) exceeds this optimal range, which is correlated with increased off-target binding and poorer aqueous solubility . The target compound's TPSA of ~49 Ų also falls below the 60 Ų threshold associated with poor blood–brain barrier penetration for CNS-targeted programs, while remaining above the 40 Ų minimum for acceptable oral absorption.

Drug-likeness Lipinski Rule of Five ADME Cell permeability

High-Value Research and Industrial Application Scenarios for (E)-3-(Thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide


Lead Optimization in Oncology: Exploring Underexplored Pyrazole–Thiophene Chemical Space

Medicinal chemistry teams focused on hepatocellular carcinoma (HCC) or breast adenocarcinoma can deploy this compound as a starting point for SAR expansion. As demonstrated by the recent pyrazole–thiophene hybrid study, the regioisomeric identity of the thiophene substituents dramatically alters cytotoxicity (IC₅₀ range: 10.36–38.8 µM across HepG2 and MCF-7) [1]. The target compound, with its unprecedented 3-(thiophen-3-yl)pyrazole motif, occupies a region of chemical space not sampled in published series. Procurement enables the systematic exploration of this regioisomeric dimension, with the potential to identify derivatives that surpass the 10 µM potency benchmark established by the most active comparator (5b) [1].

Selective Covalent Probe Development: Exploiting the (E)-Acrylamide Warhead

The (E)-acrylamide moiety serves as a mild Michael acceptor, enabling the design of targeted covalent inhibitors (TCIs) with reduced off-target thiol reactivity compared to more electrophilic warheads. In the antifungal tRNA synthetase inhibitor program, N-pyrimidinyl-β-thiophenylacrylamides demonstrated highly selective target engagement with minimal glutathione adduct formation [2]. This compound can be evaluated as a covalent probe scaffold for kinases (e.g., JNK3, EGFR) or deubiquitinases (e.g., USP7), where acrylamide-based inhibitors have shown clinical promise. Its balanced reactivity profile makes it particularly attractive for covalent fragment screening libraries [2].

Anti-Inflammatory Drug Discovery: Dual COX-2/5-LOX Inhibitor Development

Pyrazole–thiophene conjugates have demonstrated dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activity, a profile associated with improved anti-inflammatory efficacy and reduced gastrointestinal toxicity compared to selective COX-2 inhibitors alone [3]. Thiophene-bearing pyrazole derivatives in this class have achieved COX-2 IC₅₀ values in the low micromolar range (4.67–20.4 µM) [3]. The target compound, with its distinct thiophene substitution pattern, can be screened in COX-2/5-LOX enzyme assays and compared head-to-head with celecoxib or licofelone to identify derivatives with an improved therapeutic window.

Computational Chemistry and Virtual Screening Library Design

Due to its well-defined stereochemistry, moderate molecular weight, and compliance with drug-likeness filters (clogP 3.55, TPSA 48.99 Ų, zero Lipinski violations) [4], this compound is suitable as a seed structure for virtual screening campaigns. Its dual-thiophene-pyrazole architecture provides a three-dimensional pharmacophore that can be used to query commercial or in-house compound libraries for novel hits. The compound's calculated binding pose in target proteins such as PDB: 2W3L can guide pharmacophore-based screening for anticancer and anti-inflammatory targets, accelerating hit identification without the upfront cost of high-throughput screening [1].

Quote Request

Request a Quote for (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.